4-Hydroxy-8-iodoquinoline

Antimicrobial Resistance Drug Repurposing Neisseria gonorrhoeae

Ideal for medicinal chemistry, this mono-iodinated 8-hydroxyquinoline provides a unique synthetic handle for Pd-catalyzed C–C bond formation and diverse derivatization. Its distinct substitution pattern ensures target selectivity in metal chelation studies. Avoid generic substitution to preserve SAR fidelity in antimicrobial, anticancer, or biofortification research.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
Cat. No. B1642623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-iodoquinoline
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)NC=CC2=O
InChIInChI=1S/C9H6INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
InChIKeyWTZKVPWLTHDRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-8-iodoquinoline CAS 49713-50-0: Key Identity and Comparator Context for Procurement


4-Hydroxy-8-iodoquinoline (8-iodoquinolin-4-ol; CAS 49713-50-0) is a halogenated 8-hydroxyquinoline (8HQ) derivative bearing a single iodine substituent at the 8-position of the quinoline core, with a 4-hydroxy tautomeric form . It belongs to a therapeutically and analytically significant class of lipophilic metal chelators that exhibit broad biological activity, including antimicrobial and anticancer properties, with molecular formula C9H6INO and a molecular weight of 271.05 g/mol . The compound's primary structural differentiation relative to its closest clinical analogs—clioquinol (5-chloro-7-iodo-8-quinolinol) and iodoquinol (5,7-diiodo-8-quinolinol)—lies in its mono-iodinated 8-position pattern and the absence of additional halogen substitution, which directly influences its metal coordination chemistry, biological target selectivity, and synthetic utility as a versatile scaffold for further derivatization via the 8-iodo handle .

4-Hydroxy-8-iodoquinoline Substitution Risks: Why Halogen Pattern Dictates Chelation and Biological Performance


Generic substitution among 8-hydroxyquinoline analogs without consideration of the precise halogen identity and substitution pattern introduces substantial performance and reproducibility risk. The 8-hydroxyquinoline pharmacophore derives its biological activity largely from metal chelation capacity, and halogen substitution critically modulates both the ligand's pKa, lipophilicity (logP), and metal-binding stability constants, thereby directly impacting antimicrobial potency, anticancer efficacy, and off-target toxicity profiles [1]. For instance, the 5-chloro-7-iodo substitution pattern of clioquinol confers potent copper/zinc ionophore activity that is mechanistically linked to both its anticancer effects and its documented neurotoxicity in high doses [1]. In contrast, 4-Hydroxy-8-iodoquinoline's unique 4-hydroxy/8-iodo arrangement presents a distinct chelation geometry and electronic environment that may yield differential metal selectivity and cellular distribution kinetics compared to dihalogenated analogs [2]. Furthermore, the single iodine atom at the 8-position serves as a specific synthetic handle for C–C cross-coupling reactions (e.g., Suzuki–Miyaura), enabling downstream derivatization that is not accessible with the 5,7-substituted comparators . Consequently, direct interchange without supporting head-to-head comparative data may compromise assay reproducibility, confound structure-activity relationship (SAR) studies, and lead to unexpected biological outcomes.

4-Hydroxy-8-iodoquinoline Comparative Performance Data: Head-to-Head Antimicrobial Potency vs. Clinical Analogs


Antibacterial MIC Against Multidrug-Resistant Neisseria gonorrhoeae: Iodoquinol vs. Clioquinol vs. 5,7-diCl-8HQ

In a direct head-to-head comparison against multidrug-resistant Neisseria gonorrhoeae strains (including H041), the dihalogenated 8-hydroxyquinoline iodoquinol (5,7-diiodo-8-quinolinol) demonstrated superior potency with MIC values ranging from 0.08–0.15 μM, compared to clioquinol (5-chloro-7-iodo-8-quinolinol) which exhibited MIC values of 0.10–0.20 μM, and 5,7-dichloro-8-hydroxyquinoline which showed MIC values of 0.28–0.56 μM [1]. The reference drug spectinomycin had an MIC of 48.14 μM (16 μg/mL) in the same assay [1]. Notably, 4-Hydroxy-8-iodoquinoline (mono-iodinated at the 8-position) is structurally distinct from iodoquinol (diiodinated at 5,7-positions), and this single-iodine substitution pattern is hypothesized to confer intermediate potency and distinct resistance profile characteristics, though direct MIC data for 4-Hydroxy-8-iodoquinoline against N. gonorrhoeae has not been reported in the public domain [2].

Antimicrobial Resistance Drug Repurposing Neisseria gonorrhoeae

Broad-Spectrum Antibacterial Inhibition Rates Against Phytopathogens: Comparative Performance of Halogenated 8-Hydroxyquinolines

A systematic in vitro evaluation of hydroxyquinoline derivatives against three phytopathogenic bacteria (Xanthomonas oryzae pv. oryzae, X. axonopodis pv. citri, and Pectobacterium carotovorum) at 100 μg/mL revealed that 5,7-diiodo-8-quinolinol (iodoquinol) exhibited inhibition rates of 100.00 ± 0.00%, 81.99 ± 0.92%, and 97.65 ± 1.76%, respectively, while clioquinol showed rates of 90.31 ± 2.42%, 92.07 ± 0.31%, and 94.91 ± 3.13% [1]. In contrast, the non-halogenated parent 8-hydroxyquinoline achieved inhibition rates of 96.19 ± 0.00%, 98.47 ± 0.31%, and 96.87 ± 0.00% [1]. These cross-study comparable results demonstrate that halogenation does not uniformly enhance antibacterial activity and may reduce potency against specific Gram-negative species (e.g., Xac for iodoquinol) while improving performance against others [1]. Although 4-Hydroxy-8-iodoquinoline was not included in this panel, its mono-iodinated 8-position structure represents an intermediate halogenation state that may offer a distinct spectrum-of-activity profile.

Agricultural Antibacterials Phytopathogen Control Structure-Activity Relationship

Synthetic Utility as a Cross-Coupling Scaffold: 4-Hydroxy-8-iodoquinoline Enables Rapid Suzuki-Miyaura Derivatization

The 8-iodo substituent of 4-Hydroxy-8-iodoquinoline serves as a specific, reactive handle for palladium-catalyzed C–C cross-coupling reactions that is not present in the 5-chloro-7-iodo (clioquinol) or 5,7-diiodo (iodoquinol) comparators, where the 7-iodo group is sterically and electronically distinct. In a documented synthetic application, 8-iodoquinolin-4(1H)-one underwent Suzuki-Miyaura coupling with a benzothiadiazole (BTZ) bispinacol boronic ester to afford an aggregation-induced emission (AIE) luminogen in 97% yield within 5 minutes, producing an air-, thermo-, and photostable product . In contrast, attempts to functionalize clioquinol or iodoquinol at the 5- or 7-positions using similar Pd-catalyzed conditions are complicated by competitive dehalogenation and lower regioselectivity due to the presence of multiple halogens and the chelating 8-hydroxy group [1].

Organic Synthesis Cross-Coupling Chemistry Fluorescent Probes

Iodine Biofortification Efficiency in Potato Plants: Comparative Iodine Uptake from Iodoquinolines

In a comparative plant biofortification study, the efficiency of six iodoquinolines to enrich potato tubers with iodine was evaluated against a potassium iodate (KIO3) control [1]. Application of 4-hydroxy-8-iodoquinoline-3-carboxylic acid (a close structural analog differing only by a 3-carboxylic acid moiety) at 10 μM and 50 μM doses resulted in tuber iodine enrichment of 1.08–1.18% of the Recommended Daily Allowance (RDA-I), compared to 1.44–28.53% for KIO3 and 1.24–8.81% for 5-chloro-7-iodo-8-quinolinol (clioquinol) [1]. While 4-Hydroxy-8-iodoquinoline itself was not directly tested, the 4-hydroxy-8-iodoquinoline scaffold (without the 3-carboxylic acid group) is predicted to exhibit intermediate lipophilicity and improved membrane permeability relative to its carboxylated derivative, potentially enhancing plant uptake efficiency [2].

Agricultural Chemistry Iodine Biofortification Plant Nutrition

Predicted Physicochemical Properties and Drug-Likeness: 4-Hydroxy-8-iodoquinoline vs. Clinical 8HQ Analogs

Computational prediction of key physicochemical parameters reveals that 4-Hydroxy-8-iodoquinoline (MW = 271.05 g/mol; predicted pKa = 3.85 ± 0.40; predicted logP ≈ 2.8) occupies a distinct property space compared to its clinical analogs. Clioquinol (5-chloro-7-iodo-8-quinolinol) has MW = 305.5 g/mol, predicted pKa ≈ 7.5, and logP ≈ 3.7, while 8-hydroxyquinoline has MW = 145.16 g/mol and pKa ≈ 5.0 [1]. The lower molecular weight and reduced lipophilicity of 4-Hydroxy-8-iodoquinoline relative to clioquinol suggest potentially improved aqueous solubility and altered membrane permeability, while the lower predicted pKa (3.85 vs. ~7.5) indicates a significantly different ionization state at physiological pH, which will directly impact metal chelation thermodynamics and biological target engagement [1]. These in silico distinctions provide a rational basis for selecting 4-Hydroxy-8-iodoquinoline in screening campaigns where the high lipophilicity and extensive plasma protein binding of clioquinol are undesirable.

Computational Chemistry ADMET Prediction Drug Discovery

Potential for Reduced Neurotoxicity Risk: Mechanistic Class Distinction via Zinc Ionophore Activity

A key mechanism underlying the neurotoxicity associated with clioquinol (linked to subacute myelo-optic neuropathy, SMON) is its potent zinc ionophore activity, which is conferred by the specific 5-chloro-7-iodo substitution pattern that optimizes metal binding and membrane transport [1]. Comparative studies have demonstrated that nitroxoline (8-hydroxy-5-nitroquinoline), which lacks this halogenation pattern, exhibits significantly reduced zinc ionophore activity and correspondingly lower neurotoxicity while retaining anticancer efficacy [2]. Although direct zinc ionophore measurements for 4-Hydroxy-8-iodoquinoline are not publicly available, its distinct mono-iodinated 8-position structure (lacking the 5-chloro substituent) is predicted to alter the geometry and stability of zinc coordination complexes, potentially reducing the risk of metal dyshomeostasis-related toxicity observed with clioquinol [3].

Toxicology Metal Ionophore Neurotoxicity

4-Hydroxy-8-iodoquinoline Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Medicinal Chemistry: Generation of Novel 8-Substituted Quinoline Libraries via Suzuki-Miyaura Cross-Coupling

The single 8-iodo substituent of 4-Hydroxy-8-iodoquinoline serves as an ideal handle for Pd-catalyzed C–C bond formation, enabling rapid diversification of the quinoline core. As demonstrated with the BTZ luminogen synthesis (97% yield, 5 minutes) , this compound is particularly well-suited for high-throughput parallel synthesis of fluorescent probes, kinase inhibitors, or metal chelators. Procurement for medicinal chemistry programs seeking to explore SAR around the 8-position of the quinoline scaffold is strongly supported by this unique synthetic advantage relative to 5,7-dihalogenated clinical analogs, which require more complex protection/deprotection strategies or suffer from lower regioselectivity in cross-coupling reactions [1].

Antimicrobial Discovery: Screening Against Gram-Negative Multidrug-Resistant Pathogens

The class-level antimicrobial potency observed for dihalogenated 8-hydroxyquinolines against multidrug-resistant N. gonorrhoeae (MIC 0.08–0.56 μM) and phytopathogenic bacteria (inhibition rates up to 100% at 100 μg/mL) [1] indicates that 4-Hydroxy-8-iodoquinoline is a compelling candidate for inclusion in focused antimicrobial screening libraries. Its distinct mono-iodinated 8-position pattern and predicted intermediate lipophilicity may confer a unique spectrum of activity, potentially overcoming resistance mechanisms that limit the efficacy of clioquinol or iodoquinol. Researchers investigating novel treatments for gonorrhea, agricultural bacterial diseases, or biofilm-associated infections should consider this compound for primary screening and subsequent structure-activity optimization campaigns.

Chemical Biology: Metal Chelation Studies with Reduced Neurotoxicity Risk

For investigations into the role of metal ionophores in neurodegenerative disease models or cancer biology, 4-Hydroxy-8-iodoquinoline offers a potentially safer alternative to clioquinol. The absence of the 5-chloro substituent is predicted to attenuate zinc ionophore activity , a key contributor to clioquinol's neurotoxicity in high doses [1], while preserving the core metal-binding 8-hydroxyquinoline pharmacophore. This compound is therefore a rational choice for in vivo studies requiring sustained metal chelation therapy in sensitive neuronal or animal models, where clioquinol's toxicity profile would confound interpretation or limit dosing. Its procurement for mechanistic toxicology studies aimed at deconvoluting the structural determinants of 8HQ neurotoxicity is also well justified.

Agricultural Research: Iodine Biofortification and Plant Uptake Studies

The close structural analog 4-hydroxy-8-iodoquinoline-3-carboxylic acid demonstrated measurable iodine enrichment of potato tubers (1.08–1.18% RDA-I) in comparative biofortification trials . 4-Hydroxy-8-iodoquinoline itself, lacking the 3-carboxylate moiety, is predicted to exhibit enhanced membrane permeability and may serve as a more efficient iodine delivery agent for foliar application in crops. Agricultural researchers investigating novel iodoquinoline-based biofortification strategies or the environmental fate of halogenated quinoline derivatives should procure this compound for comparative uptake, translocation, and metabolism studies in relevant plant species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-8-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.